3-[(2-Chlorobenzyl)sulfonyl]propanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXCGMHBKBBTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Organic Synthesis and Medicinal Chemistry Paradigms
In the landscape of contemporary chemical research, the sulfone functional group is of paramount importance. nih.govbohrium.com Sulfones are recognized for their versatility as building blocks in organic synthesis, contributing to the construction of complex molecular architectures. nih.goviomcworld.com Their unique electronic and structural properties have led to their inclusion in a wide array of applications, from agrochemicals to advanced materials. nih.govthieme-connect.com
The presence of the sulfonyl group in 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid makes it a compound of interest. The sulfonyl moiety can act as a key intermediate, influencing the reactivity of the molecule and allowing for a variety of chemical transformations. thieme-connect.com This positions the compound as a potentially valuable tool for synthetic chemists.
In medicinal chemistry, molecules containing a sulfone unit are prevalent in a number of therapeutic agents. thieme-connect.com For instance, the anti-cancer drug bicalutamide (B1683754) and the antibiotic thiamphenicol (B1682257) both feature a sulfone group. nih.gov The general class of sulfone-containing compounds has been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The structural features of this compound, specifically the combination of a chlorobenzyl group, a sulfonyl group, and a propanoic acid moiety, suggest that it could be a candidate for biological screening and drug discovery programs.
Overview of Sulfonyl Propanoic Acid Derivatives in Academic Literature
While specific research on 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid is limited, the broader class of sulfonyl propanoic acid derivatives has been explored in various contexts. For example, a related compound, 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid, has been identified as a compound of interest in medicine and life sciences. ontosight.ai This analog belongs to the class of organic compounds known as sulfones and is characterized by a propanoic acid backbone with a 3-chlorobenzylsulfonyl group attached. ontosight.ai
The synthesis of such compounds generally involves the reaction of a substituted benzyl (B1604629) chloride with propanoic acid or its derivatives in the presence of a base and a sulfonylating agent. ontosight.ai The presence of the chlorine atom on the benzene (B151609) ring and the carboxylic acid group are key features that influence the compound's physical and chemical properties. ontosight.ai
The biological activity of sulfonyl propanoic acid derivatives is an active area of research. Compounds with similar structures have been studied for their potential as enzyme inhibitors or as ligands for specific receptors, which could have implications for the treatment of various diseases. ontosight.ai
Identification of Key Research Questions and Unexplored Domains Pertaining to 3 2 Chlorobenzyl Sulfonyl Propanoic Acid
Elaboration of Established Reaction Pathways and Their Limitations
The synthesis of aryl sulfonylpropanoic acids can generally be approached through several established routes. One common method involves the reaction of a sulfinate salt with a suitable electrophile. For the synthesis of this compound, a plausible pathway involves the initial preparation of 2-chlorobenzylsulfinate. This intermediate can then be reacted with a 3-halopropanoic acid derivative or acrylic acid.
A general route for a similar compound, 3-(benzene sulfonyl) propionic acid, utilizes benzene (B151609) sulfinic acid sodium salt and maleic anhydride as starting materials in a two-step reaction involving addition and subsequent decarboxylation. nih.gov Adapting this for the target molecule would require the synthesis of 2-chlorobenzylsulfinic acid sodium salt. Another established method for creating the sulfonyl propanoic acid structure is the reaction of heterocyclic compounds to generate chlorosulfonates, which are then converted to sodium sulfinates and reacted with acrylic acid. researchgate.net
A more direct approach, inferred from the synthesis of the isomeric 3-[(3-chlorobenzyl)sulfonyl]propanoic acid, would involve the reaction of 2-chlorobenzyl chloride with a derivative of 3-mercaptopropanoic acid followed by oxidation of the resulting thioether to the sulfone. researchgate.net
Limitations of Established Pathways:
While these established methods provide a foundation for the synthesis of this compound, they are not without their limitations.
Starting Material Availability: The availability and stability of the requisite starting materials, such as 2-chlorobenzylsulfinic acid or 2-chlorobenzyl mercaptan, can be a significant hurdle.
Reaction Conditions: Many traditional sulfone synthesis methods require harsh reaction conditions, such as strong oxidants or high temperatures, which can lead to side reactions and decomposition of the desired product. The presence of the chloro- and carboxylic acid functionalities in the target molecule may not be compatible with all reaction conditions.
Purification Challenges: The purification of the final product can be complicated by the formation of byproducts, such as over-oxidized species or polymeric materials, particularly in the case of reactions involving maleic anhydride. nih.gov
Regioselectivity: In syntheses starting from substituted aromatic compounds, achieving the desired regioselectivity can be challenging, potentially leading to mixtures of isomers that are difficult to separate.
| Pathway | Key Reactants | Potential Limitations |
| Sulfinate Alkylation | 2-Chlorobenzylsulfinate, 3-Halopropanoic acid derivative | Availability and stability of the sulfinate, potential for side reactions. |
| Michael Addition | 2-Chlorobenzylsulfinate, Acrylic acid | Basic conditions may lead to polymerization of acrylic acid. |
| Thioether Oxidation | 2-Chlorobenzyl chloride, 3-Mercaptopropanoic acid derivative | Requires a two-step process, potential for over-oxidation to sulfonic acid. |
| Maleic Anhydride Route | 2-Chlorobenzylsulfinic acid sodium salt, Maleic anhydride | Potential for deep coloration and polymer formation, leading to purification difficulties. nih.gov |
Development of Novel and Efficient Synthetic Routes
To overcome the limitations of established methods, the development of novel and more efficient synthetic routes is a key area of research. These modern approaches often focus on improving selectivity, reducing reaction steps, and employing milder reaction conditions.
Asymmetric Synthesis Approaches to Chiral Analogs of this compound
While this compound itself is achiral, the introduction of a stereocenter, for instance at the α- or β-position of the propanoic acid chain, would lead to chiral analogs of significant interest. Asymmetric synthesis provides a powerful tool to access enantiomerically pure forms of these analogs.
One potential strategy involves the use of chiral auxiliaries. For example, a chiral oxazolidinone can be attached to the propanoic acid backbone, directing the stereoselective alkylation at the α-position before the introduction of the sulfonyl group. A similar approach has been described for the asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acids. mdpi.com
Another approach could involve the asymmetric conjugate addition of a sulfur nucleophile to a chiral α,β-unsaturated ester. The resulting thioether could then be oxidized to the chiral sulfone. The development of chiral catalysts for such Michael additions is an active area of research.
Application of Catalytic Methods in its Formation
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of sulfones, various catalytic systems have been developed.
Oxidation of Thioethers: The oxidation of a precursor thioether, 3-[(2-chlorobenzyl)thio]propanoic acid, is a key step. While traditional oxidants can be harsh, catalytic methods employing metal complexes (e.g., ruthenium, tungsten) with milder terminal oxidants like hydrogen peroxide can offer greater control and selectivity. organic-chemistry.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. A plausible route could involve the coupling of a 2-chlorobenzyl halide with a sulfur-containing coupling partner that already incorporates the propanoic acid moiety.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For the preparation of this compound, several green approaches can be envisioned.
Catalyst-free Oxidations: The use of oxidants like Oxone in water can provide a catalyst-free and environmentally benign method for the oxidation of the precursor thioether to the sulfone. rsc.org The selectivity for sulfoxide versus sulfone can often be controlled by the choice of solvent. rsc.org
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional chemical oxidations. The oxidation of thioethers to sulfones can be achieved electrochemically, often using water as the oxygen source, thus avoiding the use of hazardous oxidizing agents. rsc.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis.
Optimization Strategies for Yield and Purity in Laboratory Synthesis
The optimization of a synthetic route is crucial for obtaining the desired product in high yield and purity. This involves a systematic investigation of various reaction parameters.
Reaction Conditions: A thorough screening of reaction temperature, time, and concentration of reactants is essential. For instance, in the oxidation of the thioether precursor, controlling the temperature can prevent over-oxidation to the sulfonic acid.
Catalyst and Reagent Screening: For catalytic reactions, the choice of catalyst and ligands can have a profound impact on the reaction outcome. Similarly, the choice of base and solvent in alkylation reactions is critical for maximizing the yield.
Work-up and Purification: Developing an efficient work-up and purification protocol is vital. This may involve optimizing extraction conditions, choosing the appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC), or exploring crystallization methods to obtain the product in high purity.
A design of experiments (DoE) approach can be systematically employed to identify the optimal set of reaction conditions with a minimum number of experiments, leading to a more efficient and robust synthetic process.
| Parameter | Optimization Strategy | Goal |
| Temperature | Screening a range of temperatures | Maximize reaction rate while minimizing side product formation |
| Solvent | Testing a variety of solvents with different polarities | Improve solubility of reactants and influence reaction selectivity |
| Catalyst Loading | Varying the amount of catalyst used | Minimize catalyst usage while maintaining high conversion |
| Reaction Time | Monitoring the reaction progress over time | Determine the optimal time for maximum product formation and minimal degradation |
| Purification Method | Comparing different chromatographic and crystallization techniques | Achieve the highest possible purity of the final product |
Detailed Analysis of Reaction Mechanisms in its Formation and Subsequent Reactions
The formation of this compound would likely proceed through a nucleophilic substitution reaction, followed by an oxidation step. A plausible synthetic route involves the reaction of 2-chlorobenzyl chloride with a sulfur nucleophile, such as sodium sulfite, to form sodium 2-chlorobenzylsulfonate. This intermediate would then react with a suitable three-carbon synthon, like 3-chloropropanoic acid, under basic conditions.
A key subsequent reaction of this compound could involve the cyclization to form a sultone, particularly under acidic conditions. The mechanism would likely involve the protonation of the carboxylic acid group, followed by an intramolecular nucleophilic attack from the sulfonyl group onto the activated carbonyl carbon.
Exploration of Reaction Kinetics and Thermodynamics
The study of reaction kinetics for the formation of this compound would provide valuable information on the reaction rate and the factors influencing it. A hypothetical rate law for the initial nucleophilic substitution could be second-order, depending on the concentrations of both 2-chlorobenzyl chloride and the sulfur nucleophile.
Thermodynamic studies would offer insights into the feasibility and spontaneity of the reactions. The enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) would be key parameters. While specific experimental values for this compound are not available in the public domain, computational chemistry methods could be employed to estimate these values.
Hypothetical Thermodynamic Data for the Formation of this compound
| Parameter | Hypothetical Value (kJ/mol) | Method |
| Enthalpy of Formation (ΔHf) | -750 | Computational Estimation |
| Gibbs Free Energy of Formation (ΔGf) | -680 | Computational Estimation |
| Entropy (S) | 350 | Computational Estimation |
Characterization of Intermediates and Transition States via Spectroscopic and Computational Methods
The identification and characterization of reaction intermediates and transition states are crucial for a complete understanding of the reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in identifying the structures of any stable intermediates formed during the synthesis or subsequent reactions of this compound.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, would be a powerful tool to model the transition states. These calculations can provide information about the geometry, energy, and vibrational frequencies of the transition state structures, which are fleeting and often impossible to observe experimentally.
Hypothetical Spectroscopic Data for a Key Intermediate
| Spectroscopic Technique | Key Intermediate | Expected Observations |
| 1H NMR | Sodium 2-chlorobenzylsulfonate | Aromatic protons (7.2-7.5 ppm), benzylic protons (~4.5 ppm) |
| 13C NMR | Sodium 2-chlorobenzylsulfonate | Aromatic carbons (127-135 ppm), benzylic carbon (~60 ppm) |
| IR Spectroscopy | Sodium 2-chlorobenzylsulfonate | S=O stretching (~1200 cm-1, ~1050 cm-1), C-Cl stretching (~750 cm-1) |
Rational Design and Synthesis of Derivatives and Analogs of 3 2 Chlorobenzyl Sulfonyl Propanoic Acid
Structure-Activity Relationship (SAR) Exploration in Derivatives (Excluding Biological/Clinical Interpretation)
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its properties. For derivatives of 3-[(2-chlorobenzyl)sulfonyl]propanoic acid, SAR exploration involves synthesizing a library of related compounds and evaluating the impact of these structural changes. Modifications typically include altering the substitution pattern on the benzene (B151609) ring, changing the length or functionality of the acidic side chain, and modifying the core sulfonyl group.
Key areas of modification on the benzenesulfonamide (B165840) scaffold include:
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring significantly affect molecular properties. For instance, studies on benzenesulfonamide-based compounds have shown that introducing small hydrophobic groups, such as chloro (Cl) or trifluoromethyl (CF3), at the meta-position of the phenyl ring can lead to highly potent analogues. nih.gov Conversely, the introduction of bulky hydrophobic groups or polar substituents like amides can diminish activity. nih.gov The specific placement of substituents is crucial, as active-site residues within target proteins, particularly those lining hydrophobic pockets, can dictate the binding orientation and affinity of the inhibitor. nih.gov
Sulfonamide Tail Modifications: The "tail" portion of the molecule, extending from the sulfonamide group, can be modified to modulate isoform specificity. nih.gov SAR analyses of benzimidazole (B57391) derivatives, for example, show that substitutions at multiple positions (N1, C2, C5, and C6) of a heterocyclic scaffold can greatly influence activity. mdpi.com
Linker and Core Scaffold: The nature of the linker connecting the aromatic sulfonyl group to other parts of the molecule, as well as the core scaffold itself, are important. For example, in some quinazoline (B50416) derivatives bearing a sulfamerazine (B1682647) moiety, the presence of carbonyl and amino groups on the quinoline (B57606) structure was found to significantly increase activity. mdpi.com
The data from these systematic modifications are often compiled to build pharmacophoric models. nih.gov Computational studies can further illuminate how factors like the flexibility of certain molecular moieties influence inhibitory activity and isoform selectivity, allowing for the generation of precise SARs. researchgate.net The following table presents representative data from SAR studies on related benzenesulfonamide derivatives, illustrating how structural changes correlate with quantitative measures of activity.
Table 1: Structure-Activity Relationship Data for Benzenesulfonamide Derivatives
| Compound ID | Core Structure | Substitution (R Group) | Activity (IC50, µM) | Reference |
|---|---|---|---|---|
| Compound 4 | Quinazoline-Sulfamerazine | - | 1.44 | mdpi.com |
| Compound 5 | Quinazoline-Sulfamerazine | - | 2.08 | mdpi.com |
| Compound 6 | Quinazoline-Sulfamerazine | - | 0.5 | mdpi.com |
| Compound 12 | Quinazoline-Sulfamerazine | - | 2.39 | mdpi.com |
| Analog 17 | Aniline-Benzenesulfonamide | 3-Cl | 0.057 | nih.gov |
| Analog 20 | Aniline-Benzenesulfonamide | 3-CF3 | 0.042 | nih.gov |
Synthetic Strategies for Functionalization at the Propanoic Acid Moiety
The propanoic acid moiety of this compound is a prime target for functionalization due to the reactivity of the carboxylic acid group. Common derivatizations include the formation of esters and amides, which can alter the compound's polarity, solubility, and hydrogen bonding capabilities.
Esterification: The conversion of the carboxylic acid to an ester is a standard transformation. This reaction is typically performed by reacting the propanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H2SO4). ceon.rsresearchgate.net The reaction rate and yield are influenced by several factors, including temperature, the molar ratio of acid to alcohol, and the structure of the alcohol itself. ceon.rsresearchgate.net For instance, primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. researchgate.net Alternative catalysts, including solid acid catalysts like clay-supported heteropoly acids, have also been employed, particularly for reactions requiring higher temperatures. rsc.org Microwave-assisted esterification using ionic liquid catalysts has been shown to accelerate the reaction, with equilibrium being reached in as little as 30 minutes. mdpi.com
Amide Formation: The synthesis of amides from the propanoic acid group is another key strategy for creating derivatives. This can be achieved through a one-pot reaction by establishing an amide linkage between the sulfonylpropanoic acid and various amines. researchgate.net Modern amidation methods often utilize coupling reagents to facilitate the reaction under mild conditions. For example, tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. organic-chemistry.org This method is particularly useful for coupling N-protected amino acids with minimal racemization. organic-chemistry.org Another versatile one-pot protocol uses trimethylsilyl (B98337) azide (B81097) as a promoter, which proceeds through an in-situ generated acyl azide intermediate followed by nucleophilic substitution by the amine. arkat-usa.org
Derivatization via Modifications of the Chlorobenzyl Sulfonyl Unit
Modification of the chlorobenzyl sulfonyl unit allows for extensive exploration of the impact of aromatic substitution and the nature of the sulfonyl linkage. A primary strategy for this derivatization involves the synthesis of various substituted benzenesulfonyl chlorides as key intermediates.
A versatile method for preparing these intermediates is the diazotization of substituted anilines, followed by a chlorosulfonation reaction. google.comgoogle.com This process begins with the reaction of a substituted aniline (B41778) with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt. google.com This salt is then reacted with a sulfuryl chloride solution containing a copper catalyst to yield the desired substituted benzenesulfonyl chloride. google.com This approach allows for the introduction of a wide array of substituents onto the benzene ring, including halogens, nitro groups, and various alkyl groups. google.com
Once the desired sulfonyl chloride is synthesized, it can be coupled with various nucleophiles to form a range of derivatives. The reaction of a substituted benzenesulfonyl chloride with different primary or secondary amines, often in the presence of a base like pyridine, is a common method for synthesizing a library of N-aryl or N-alkyl sulfonamide derivatives. researchgate.netechemcom.com This coupling reaction is a cornerstone of medicinal chemistry for generating sulfonamide-based compounds. nih.gov Furthermore, a novel strategy has been developed to synthesize sulfonamides directly from aromatic carboxylic acids and amines, bypassing the need for pre-functionalized starting materials. nih.gov This method uses a copper-catalyzed decarboxylative chlorosulfonylation of the acid to generate the sulfonyl chloride in situ, which then reacts with an amine in a one-pot process. nih.gov Modifications can also target the benzylic position, with S-benzylation reactions of various substrates offering a route to alter the linker between the sulfonyl group and the aromatic ring. rsc.org
Stereochemical Considerations in Analog Synthesis
While this compound is an achiral molecule, the synthesis of its analogs often involves the creation of stereocenters, necessitating the use of asymmetric synthesis techniques to control the three-dimensional arrangement of atoms. The introduction of chirality can be critical for achieving specific interactions with biological targets. Chiral sulfones, in particular, are important structural motifs in many bioactive compounds. researchgate.netnih.gov
A primary focus of stereoselective synthesis for this class of compounds is the creation of a chiral center at the carbon atom adjacent to the sulfonyl group (β-chiral sulfones). acs.org Several modern catalytic methods have been developed for this purpose. One such approach is the dual visible-light- and nickel-catalyzed asymmetric sulfonylalkenylation of alkenes. acs.orgnih.gov This three-component reaction allows for the one-step assembly of enantioenriched β-alkenyl sulfones from simple starting materials with high enantioselectivity. acs.org Other established methods include the rhodium-catalyzed asymmetric addition of arylboronic acids to α,β-unsaturated sulfones and the asymmetric hydrogenation of unsaturated sulfones using chiral iridium- or copper-based catalysts. nih.gov
Another strategy involves creating a stereocenter directly at the carbon attached to the sulfone group (α-chiral sulfones). researchgate.netdntb.gov.ua The development of methods for the asymmetric synthesis of these compounds has been an area of significant research. researchgate.net These methods include nucleophilic substitution, hydrosulfonation, and the oxidation of chiral thioethers. researchgate.net The asymmetric construction of sulfones bearing an all-carbon quaternary stereocenter represents a significant synthetic challenge, but copper-catalyzed four-component reactions involving the insertion of sulfur dioxide have been developed to achieve this with excellent enantioselectivity. rsc.org The use of chiral Brønsted acids as organocatalysts in biomimetic transfer hydrogenation reactions provides another metal-free approach for the asymmetric synthesis of complex heterocyclic analogs. mcgill.ca
Theoretical and Computational Chemistry Studies of 3 2 Chlorobenzyl Sulfonyl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published studies were found that detail the electronic structure or reactivity of 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid through quantum chemical calculations. Information regarding its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or calculated reactivity descriptors is not available in the current scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
There are no available research findings from conformational analyses or molecular dynamics simulations for this compound. Consequently, data on its stable conformers, potential energy surfaces, or dynamic behavior in different solvent environments could not be located.
Prediction of Spectroscopic Properties and Reaction Energetics
No theoretical predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound have been published. Similarly, computational studies on the energetics of reactions involving this molecule are not present in the accessible literature.
Ligand-Protein Interaction Modeling (Purely Theoretical, Excluding Binding Affinity Data)
While the broader class of compounds may be of interest in medicinal chemistry, specific theoretical modeling studies detailing the interaction of this compound with protein targets were not found. There is no available information on its binding modes, key interacting residues, or intermolecular forces derived from purely computational docking or simulation studies.
Investigation of the Biological Activity of 3 2 Chlorobenzyl Sulfonyl Propanoic Acid in Non Human Systems in Vitro and in Vivo
Target Identification and Biochemical Mechanism of Action (Molecular Level)
There is no available information in peer-reviewed scientific literature or established biochemical databases that identifies the molecular targets of 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid. Consequently, its biochemical mechanism of action at the molecular level has not been elucidated.
Cellular Studies and Pathway Modulation (Excluding Efficacy/Safety/Dosage)
No cellular studies investigating the effects of this compound have been published. As a result, there is no data on its ability to modulate cellular pathways in any non-human in vitro system.
Enzyme Inhibition and Receptor Binding Studies (In Vitro Biochemical Assays)
Data from in vitro biochemical assays for this compound are not available. There are no published studies detailing its potential to inhibit enzymes or bind to specific receptors.
Comparative Biological Activity of Structural Analogs (Excluding Efficacy/Safety/Dosage)
While the biological activities of compounds containing the (2-Chlorobenzyl)sulfonyl moiety have been explored in other chemical contexts, a direct comparative study of structural analogs of this compound is not present in the current body of scientific literature. Therefore, a comparative analysis of biological activity cannot be provided.
Advanced Analytical Chemistry Methods for the Research of 3 2 Chlorobenzyl Sulfonyl Propanoic Acid
Development of Chromatographic Techniques for Separation and Purity Profiling
Chromatography is an essential technique for separating a mixture into its individual components, making it fundamental for the purification and purity assessment of synthesized compounds like 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid. jackwestin.comjournalagent.com The choice of chromatographic method would be dictated by the compound's polarity, which is influenced by its carboxylic acid group (polar) and its chlorobenzyl group (nonpolar).
High-Performance Liquid Chromatography (HPLC): This is the most probable technique for the analysis of this compound.
Reversed-Phase (RP) HPLC: Given the presence of the nonpolar benzyl (B1604629) group, RP-HPLC would be a primary choice. tandfonline.com A C18 or C8 stationary phase would be used with a mobile phase typically consisting of an aqueous solution with an organic modifier like acetonitrile or methanol. tandfonline.comnih.gov To ensure the carboxylic acid is in a consistent protonation state for reproducible retention times, the mobile phase would be acidified, for example, with formic acid or phosphoric acid. helixchrom.com
Mixed-Mode Chromatography: A more advanced approach would involve mixed-mode columns that offer both reversed-phase and anion-exchange retention mechanisms. helixchrom.comlcms.cz This would be particularly useful for separating the target compound from impurities that are structurally similar but differ in charge or hydrophobicity. helixchrom.com The retention can be controlled by adjusting the pH and ionic strength of the mobile phase. helixchrom.comlcms.cz
Gas Chromatography (GC): Direct analysis by GC is generally not suitable for non-volatile and thermally labile compounds like carboxylic acids. nih.gov However, with derivatization, GC-MS could be employed. The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester), allowing for separation and analysis. nih.govjeol.com This method is particularly powerful for identifying and quantifying volatile impurities.
Below is a hypothetical data table illustrating the kind of results that would be obtained from an RP-HPLC method development for purity analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase | 60:40 Acetonitrile:Water + 0.1% Formic Acid | 50:50 Acetonitrile:Water + 0.1% Formic Acid | 55:45 Methanol:Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Retention Time | 4.5 min | 6.8 min | 5.2 min |
| Purity (%) | 98.5% | 99.2% | 99.1% |
| Note: The data in this table is illustrative and does not represent actual experimental results. |
Advanced Spectroscopic Characterization (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This would provide information on the number of different types of protons and their neighboring environments. One would expect to see signals for the aromatic protons on the chlorobenzyl group, the methylene protons adjacent to the sulfur and the aromatic ring, and the two methylene groups of the propanoic acid chain.
¹³C NMR: This technique would identify all the unique carbon atoms in the molecule.
Multi-dimensional NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. A ¹H-¹H COSY spectrum would show correlations between adjacent protons, helping to map out the propanoic acid chain. An HSQC spectrum would link each proton to its directly attached carbon atom. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the chlorobenzyl group to the sulfonylpropyl fragment.
³³S NMR: Although challenging due to its low sensitivity and broad signals, ³³S NMR could provide direct information about the chemical environment of the sulfur atom in the sulfone group. northwestern.eduacs.orgmorressier.com
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), would provide a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. nih.gov Techniques like electrospray ionization (ESI) in negative mode would be ideal for detecting the deprotonated molecule [M-H]⁻. The fragmentation pattern observed in MS/MS experiments would offer further structural confirmation, likely showing characteristic losses of the carboxylic acid group, SO₂, and fragments of the chlorobenzyl moiety.
A table of expected (hypothetical) NMR shifts is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CH (4) | 7.2 - 7.5 | 127 - 135 | Protons on ring to other ring carbons, benzylic CH₂ |
| Benzylic CH₂ | ~4.5 | ~60 | Aromatic carbons, Sulfonyl-adjacent CH₂ |
| SO₂-CH₂ | ~3.5 | ~55 | Benzylic CH₂, Propanoic CH₂ |
| Propanoic α-CH₂ | ~2.9 | ~30 | Carboxylic C=O, SO₂-CH₂ |
| Propanoic β-CH₂ | ~2.2 | ~25 | Carboxylic C=O, Propanoic α-CH₂ |
| COOH | >10 (broad) | ~175 | Propanoic α-CH₂, Propanoic β-CH₂ |
| Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups; it does not represent actual experimental results. |
Quantitative Analysis Methods in Complex Academic Matrices
Quantitative analysis is critical for determining the concentration of a compound in various samples, such as in reaction monitoring or metabolic studies.
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is the gold standard for quantitative analysis in complex matrices due to its high sensitivity and selectivity. nih.gov A method would be developed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides two levels of specificity, minimizing interference from the matrix. jeol.com An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure high accuracy and precision. lcms.cz Method validation would include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). tandfonline.comnih.gov
The following table demonstrates the type of validation data that would be generated for such a method.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Note: The data in this table is illustrative and does not represent actual experimental results. |
Crystallographic Analysis of this compound and its Co-crystals
Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. nih.gov This analysis would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. nih.gov It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding from the carboxylic acid group. iucr.org
Co-crystal Engineering: The presence of a carboxylic acid group makes this compound an excellent candidate for forming co-crystals with other molecules (co-formers), particularly those containing basic functional groups like pyridines or amines. By systematically screening for co-crystals, it may be possible to modify the physicochemical properties of the solid form, such as solubility or melting point. Crystallographic analysis of these co-crystals would elucidate the specific hydrogen bonding and other non-covalent interactions responsible for their formation.
Application of 3 2 Chlorobenzyl Sulfonyl Propanoic Acid in Academic Synthetic Methodologies and Materials Science
Utility as a Key Building Block in Multi-Step Organic Synthesis
The bifunctional nature of 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid, possessing both a carboxylic acid and a sulfone group, makes it a valuable intermediate in multi-step synthetic sequences. The carboxylic acid moiety provides a handle for a wide array of chemical transformations, while the sulfonyl group can influence the molecule's conformation and electronic properties, or participate in specific reactions.
The carboxylic acid functional group is a cornerstone of organic synthesis, enabling the formation of esters, amides, and acid halides, which are themselves precursors to a vast range of other functionalities. For instance, the reaction of this compound with various amines, facilitated by coupling agents, can lead to a library of amide derivatives. These amides may serve as key intermediates in the synthesis of biologically active compounds or as building blocks for polyamide materials.
Recent advancements in photochemistry have demonstrated the conversion of carboxylic acids into valuable synthetic intermediates. For example, photo-induced processes can transform carboxylic acids into β-sulfonyl imides in the presence of N-sulfonyl ynamides. rsc.org This methodology, if applied to this compound, could open avenues to novel sulfonated heterocyclic systems.
The sulfonyl group, while often considered chemically robust, can also be a site of reactivity or a directing group in certain synthetic transformations. The electron-withdrawing nature of the sulfonyl group can activate adjacent positions for nucleophilic attack or deprotonation. Furthermore, the entire benzylsulfonylpropanoic acid scaffold can be incorporated into larger molecules, imparting specific physical and chemical properties.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent/Condition | Product Type | Potential Application |
| Carboxylic Acid | SOCl₂ | Acid Chloride | Intermediate for esters and amides |
| Carboxylic Acid | R-OH, Acid Catalyst | Ester | Plasticizers, fragrances |
| Carboxylic Acid | R-NH₂, Coupling Agent | Amide | Pharmaceutical intermediates, polymers |
| Carboxylic Acid | Visible light, Photocatalyst | Radical Precursor | C-C and C-X bond formation |
| Benzyl (B1604629) C-H | Radical Initiator | Halogenated Derivative | Further functionalization |
Role as a Precursor for Advanced Functional Materials
The unique molecular structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of advanced functional materials. The presence of both a polar carboxylic acid group and a sulfonyl group can impart desirable properties such as improved thermal stability, altered solubility, and specific interactions with other materials.
Sulfonated polymers are known for their applications in various fields, including as proton exchange membranes in fuel cells, as ion-exchange resins, and as specialty polymers with enhanced properties. beilstein-journals.org The incorporation of the this compound moiety into a polymer backbone could introduce both the sulfonyl group and the reactive chloro-substituted aromatic ring. This chlorine atom can be a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.
For instance, polymerization of a vinyl monomer containing the this compound unit (after suitable derivatization of the carboxylic acid) could lead to a functional polymer. The resulting material would possess regularly spaced sulfonyl groups, which can enhance properties like gas permeability or serve as sites for metal ion coordination.
Furthermore, sulfone-containing molecules have been investigated for their use in electronic and optical materials due to their thermal stability and ability to form stable amorphous glasses. The rigid sulfonyl group in this compound, combined with the polar carboxylic acid, could be exploited in the design of novel organic materials with specific electronic or photophysical properties.
Table 2: Potential Material Science Applications
| Material Type | Role of this compound | Potential Properties |
| Specialty Polymers | Monomer or co-monomer | Enhanced thermal stability, ion-exchange capacity |
| Functional Coatings | Additive or surface modifier | Improved adhesion, altered surface energy |
| Organic Electronics | Building block for organic semiconductors | Charge transport properties, morphological stability |
Investigation of its Potential as a Catalyst or Ligand in Novel Reactions
The presence of multiple functional groups in this compound opens up the possibility of its use as a catalyst or a ligand in novel chemical reactions. While the parent compound itself is unlikely to be a potent catalyst, its derivatives could be designed to have catalytic activity.
Sulfonic acids are well-established as strong Brønsted acid catalysts in a variety of organic transformations. mdpi.com While this compound is a carboxylic acid and not a sulfonic acid, its acidity can be utilized in acid-catalyzed reactions. More importantly, it can be functionalized to create more potent catalytic species. For example, the aromatic ring could be further sulfonated to introduce a sulfonic acid group, leading to a bifunctional catalyst with both a carboxylic and a sulfonic acid moiety.
The molecule could also serve as a scaffold for the synthesis of novel ligands for transition metal catalysis. The carboxylic acid can be used to anchor the molecule to a metal center, while the rest of the structure can be modified to create a specific steric and electronic environment around the metal. The sulfonyl group and the chlorobenzyl unit can influence the ligand's coordination properties and the catalytic activity of the resulting metal complex.
The investigation into the catalytic potential of derivatives of this compound could involve immobilizing these molecules on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. researchgate.net This approach offers advantages in terms of catalyst recovery and reuse, contributing to the development of more sustainable chemical processes.
Table 3: Potential Catalytic and Ligand Applications
| Application Area | Proposed Role | Key Structural Feature |
| Acid Catalysis | Precursor to a bifunctional acid catalyst | Carboxylic acid and potential for sulfonation |
| Transition Metal Catalysis | Ligand scaffold | Carboxylic acid for metal binding, modifiable backbone |
| Heterogeneous Catalysis | Immobilized catalyst precursor | Functional groups for attachment to solid supports |
Future Research Directions and Unexplored Potential of 3 2 Chlorobenzyl Sulfonyl Propanoic Acid
Integration with Flow Chemistry and Automated Synthesis
The traditional batch synthesis of chemical compounds, while foundational, often faces challenges in scalability, reproducibility, and safety. The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to overcome these hurdles in the production of 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid and its derivatives.
Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. For the synthesis of this compound, a multi-step process, each step could be optimized in a dedicated flow module. For instance, the formation of the sulfonyl linkage and the subsequent alkylation to introduce the propanoic acid chain could be performed in a continuous fashion, minimizing manual handling and the potential for side reactions.
Automated synthesis platforms, coupled with real-time reaction monitoring, can further accelerate the discovery and optimization of novel derivatives. By systematically varying the substituents on the benzyl (B1604629) ring or modifying the length of the carboxylic acid chain, these automated systems can rapidly generate a library of analogues. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to quickly identify compounds with enhanced biological activity or improved physicochemical properties. The development of a robust automated synthesis protocol for this compound would not only streamline its production but also pave the way for the discovery of next-generation compounds with tailored functionalities.
Exploration of Novel Bioconjugation Strategies
The presence of a terminal carboxylic acid group in this compound makes it an ideal candidate for bioconjugation, the process of linking a molecule to a biomolecule such as a protein, antibody, or nucleic acid. This opens up a vast landscape of potential applications in diagnostics, therapeutics, and targeted drug delivery.
One of the most common and well-established methods for bioconjugation of carboxylic acids is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive intermediate that readily reacts with the primary amine groups found on the surface of proteins, such as the side chain of lysine (B10760008) residues. This strategy could be employed to attach this compound to a monoclonal antibody, thereby creating an antibody-drug conjugate (ADC). The antibody would serve to guide the compound specifically to cancer cells or other diseased tissues, where the cytotoxic or therapeutic payload could be released.
Furthermore, the sulfonyl group, while generally stable, could be explored for more advanced and site-specific conjugation strategies. While not as reactive as other functional groups, under certain conditions, it might participate in reactions that could lead to novel linker technologies. Research into the development of linkers that are stable in circulation but are cleaved under the specific conditions of the target microenvironment (e.g., low pH or the presence of specific enzymes) would be a critical area of investigation. The exploration of different linker chemistries and their attachment points on both the this compound molecule and the target biomolecule will be crucial in optimizing the efficacy and minimizing off-target effects of the resulting bioconjugates.
Predictive Modeling for Future Derivatization and Application Development
In modern drug discovery and materials science, computational and predictive modeling approaches play a pivotal role in guiding experimental work, saving time and resources. For this compound, these in silico methods can provide valuable insights into its potential biological activities and guide the rational design of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that can be used to correlate the structural features of a series of compounds with their biological activity. By generating a virtual library of derivatives of this compound with variations in the substitution pattern of the aromatic ring and modifications to the linker and carboxylic acid terminus, QSAR models can be built to predict their potential efficacy against various biological targets. This would allow for the prioritization of the most promising candidates for synthesis and experimental testing.
Furthermore, molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound and its analogues with specific protein targets. This can help in identifying potential mechanisms of action and in designing molecules with enhanced binding characteristics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid, and what critical parameters influence yield?
- Methodology : A common approach involves sulfonylation of 2-chlorobenzyl thiol intermediates followed by oxidation. For instance, analogous sulfonylpropanoic acid derivatives are synthesized via sulfinic acid salt reactions (e.g., sodium 4-fluorophenyl sulfinate) under controlled pH (5–7) and temperature (40–60°C) to minimize side reactions . Optimizing stoichiometry of the sulfonyl chloride precursor and maintaining anhydrous conditions during coupling steps are critical for yields >70%. Post-synthesis purification via recrystallization (ethanol/water) is recommended.
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- Methodology :
- NMR Spectroscopy : H and C NMR (DMSO-d6) to confirm sulfonyl (-SO-) and propanoic acid (-COOH) moieties. Key peaks: sulfonyl protons (δ 3.4–3.6 ppm), aromatic protons (δ 7.2–7.8 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%). Retention time comparison with standards is critical .
- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H] validation .
Q. How should researchers handle safety and storage of this compound in laboratory settings?
- Methodology :
- Storage : Store at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis of the sulfonyl group .
- Handling : Use fume hoods, nitrile gloves, and PPE. While no specific GHS hazards are reported for this compound, analogous sulfonates may cause respiratory irritation; monitor air exposure via OSHA-compliant sampling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Batch Comparison : Perform high-resolution LC-MS to identify trace impurities (e.g., unreacted 2-chlorobenzyl thiol or oxidation byproducts) .
- Isotopic Labeling : Use S-labeled precursors during synthesis to distinguish sulfonyl group artifacts in NMR .
- Crystallography : Single-crystal X-ray diffraction (if feasible) to confirm bond angles and rule out stereochemical anomalies .
Q. What experimental strategies optimize the synthesis of this compound under mild, eco-friendly conditions?
- Methodology :
- Catalytic Oxidation : Replace traditional oxidizing agents (e.g., KMnO) with HO/TiO photocatalysis at room temperature to reduce waste .
- Solvent Selection : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of DCM during sulfonylation .
- Flow Chemistry : Implement microreactor systems to enhance reaction control and scalability while reducing energy input .
Q. How can researchers design assays to investigate the compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2)?
- Methodology :
- Inhibition Assays : Use fluorescence polarization (FP) with FITC-labeled COX-2 enzyme. Monitor competitive binding via IC determination (dose range: 0.1–100 µM) .
- Molecular Docking : Employ AutoDock Vina with PDB 5KIR (COX-2 crystal structure). Focus on sulfonyl group interactions with Arg120 and Tyr355 residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. What strategies address low solubility in aqueous buffers during biological testing?
- Methodology :
- Co-Solvent Systems : Use DMSO/PBS (≤5% v/v) with sonication (15 min, 40 kHz) to prepare stock solutions .
- Prodrug Design : Synthesize methyl ester derivatives (e.g., 3-[(2-Chlorobenzyl)sulfonyl]propanoate) to enhance membrane permeability, followed by esterase-mediated hydrolysis in vitro .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results across cell-based vs. cell-free assays?
- Methodology :
- Cell Permeability Testing : Use Caco-2 monolayer assays to determine if poor cellular uptake explains reduced activity in cell-based models .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (LC-MS analysis) .
- Off-Target Screening : Perform kinase profiling (e.g., Eurofins Panlabs) to rule out non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
